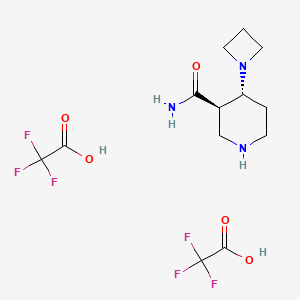

(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)

CAS No.:

Cat. No.: VC18407159

Molecular Formula: C13H19F6N3O5

Molecular Weight: 411.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19F6N3O5 |

|---|---|

| Molecular Weight | 411.30 g/mol |

| IUPAC Name | (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8-;;/m1../s1 |

| Standard InChI Key | ASEUCBBNQDNTIY-RHJRFJOKSA-N |

| Isomeric SMILES | C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Structural Characterization and Key Features

Molecular Architecture

The compound’s structure comprises:

-

Piperidine core: A six-membered nitrogen-containing ring with stereochemistry defined as (3R,4R).

-

Azetidine substituent: A four-membered nitrogen-containing ring attached to the piperidine at position 4.

-

Carboxamide group: A CONH₂ moiety at position 3 of the piperidine, forming an amide bond.

-

Trifluoroacetate counterions: Two 2,2,2-trifluoroacetic acid (TFA) molecules neutralizing the basic nitrogen atoms.

The stereochemical configuration (3R,4R) is critical, as it influences molecular interactions and pharmacological efficacy.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉F₆N₃O₅ | |

| Molecular Weight | 411.30 g/mol | |

| IUPAC Name | (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide; 2,2,2-trifluoroacetic acid | |

| SMILES | C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Stereochemical Considerations

The (3R,4R) configuration indicates a specific spatial arrangement of substituents, which may enhance binding affinity to biological targets. Chiral centers in piperidine derivatives often dictate receptor selectivity, as seen in analogous compounds like PDE10 inhibitors .

Synthetic Methodologies

Core Synthesis

The synthesis involves multi-step organic transformations:

-

Piperidine ring formation: Cyclization of azetidine derivatives to form the piperidine scaffold.

-

Carboxamide introduction: Amide coupling reactions, often using coupling agents (e.g., EDC/HOBt) to attach the carboxamide group.

-

Counterion exchange: Neutralization with TFA to form the bis(trifluoroacetate) salt, enhancing solubility.

Protection-deprotection strategies may be employed to control regioselectivity during functionalization.

Key Reaction Steps

| Step | Description | Purpose |

|---|---|---|

| 1 | Cyclization of azetidine derivatives to form the piperidine core | Constructing the bicyclic framework |

| 2 | Amide bond formation via coupling agents | Introducing the carboxamide group |

| 3 | Acidification with TFA | Stabilizing the compound as a salt |

Challenges and Optimization

-

Stereochemical control: Maintaining the (3R,4R) configuration during cyclization requires precise conditions (e.g., chiral catalysts or resolution via chiral chromatography).

-

Purification: The TFA salt may necessitate ion-exchange chromatography or recrystallization to achieve high purity.

| Target | Mechanism | Relevance |

|---|---|---|

| NAAA | Non-covalent inhibition | Anti-inflammatory/analgesic effects |

| PDE10 | Competitive inhibition | Dopamine regulation in striatum |

| GABA Receptors | Modulation via azetidine interactions | Anxiolytic or anticonvulsant activity |

Structure-Activity Relationships (SAR)

-

Azetidine substitution: Enhances receptor binding due to small ring size and nitrogen lone-pair availability.

-

Carboxamide modifications: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability in analogous compounds .

Research Findings and Gaps

Biological Activity Data

No direct pharmacological data exists, but analogs provide insights:

-

NAAA inhibition: Pyrazole azabicyclooctanes (e.g., ARN19689) achieve IC₅₀ < 100 nM .

-

PDE10 activity: Azetidine-piperidine hybrids show submicromolar potency in preclinical models .

Pharmacokinetic Considerations

-

Solubility: TFA salt improves aqueous solubility, critical for in vivo administration.

-

Metabolic stability: Piperidine rings are generally resistant to hepatic oxidation, but azetidine may undergo ring-opening under acidic conditions.

Future Research Directions

Target Validation

-

In vitro assays: Screen against NAAA, PDE10, and GABA receptors to identify primary targets.

-

In vivo models: Assess efficacy in rodent models of inflammation or dopamine-related disorders.

Structural Optimization

-

Stereocenter modifications: Explore (3S,4R) or (3R,4S) isomers for improved binding affinity.

-

Counterion replacement: Substitute TFA with less acidic counterions (e.g., HCl) to reduce formulation challenges.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume